molecular formula C15H14N4OS2 B2543128 N-(4-Methyl-thiazol-2-yl)-2-(5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide CAS No. 380185-88-6

N-(4-Methyl-thiazol-2-yl)-2-(5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide

Cat. No. B2543128
CAS RN: 380185-88-6
M. Wt: 330.42
InChI Key: OYWZJWBSXKSLEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound "N-(4-Methyl-thiazol-2-yl)-2-(5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide" is closely related to the class of compounds discussed in the provided papers. In the first paper, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives . This method could potentially be adapted for the synthesis of the compound by choosing appropriate mercapto derivatives that would introduce the 5-phenyl-1H-imidazol-2-yl moiety.

Molecular Structure Analysis

The second paper provides insight into the molecular structure analysis of a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, which was characterized using various spectroscopic techniques and X-ray diffraction . The molecular structure was found to crystallize in the monoclinic space group with specific unit cell dimensions. Although the compound is not identical, similar analytical techniques could be employed to determine its molecular structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "N-(4-Methyl-thiazol-2-yl)-2-(5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide." However, the biological evaluation of similar thiazole derivatives as anticancer agents suggests that these compounds could participate in biological interactions, potentially leading to apoptosis in cancer cells . The reactivity of the compound could also be inferred from the electrophilic nature of a related compound as discussed in the second paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the related literature. The second paper discusses the thermodynamic properties of a similar compound, which could provide a basis for understanding the behavior of the compound at different temperatures . The first paper's mention of spectral data and elemental analyses for the synthesized compounds suggests that similar properties such as solubility, melting point, and stability could be determined for "N-(4-Methyl-thiazol-2-yl)-2-(5-phenyl-1H-imidazol-2-ylsulfanyl)-acetamide" .

Scientific Research Applications

Anticancer Activity

Research has shown the potential of thiazole derivatives, similar in structure to the compound , in anticancer applications. Specifically, certain derivatives have been synthesized and evaluated for their activity against cancer cell lines, such as A549 human lung adenocarcinoma cells, demonstrating selective cytotoxicity and inducing apoptosis in cancer cells (Evren et al., 2019). Similarly, other studies have synthesized compounds with thiazol-2-yl and imidazol-2-yl moieties, showing promising anticancer activities against various cancer types, including melanoma (Duran & Demirayak, 2012).

Antimicrobial and Antifungal Properties

Novel derivatives containing thiazole and imidazole rings have demonstrated significant antimicrobial and antifungal properties. For instance, certain synthesized compounds have shown effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against fungi such as Aspergillus fumigatus and Candida albicans (Devi et al., 2022; Baviskar et al., 2013).

Antioxidant Activity

Research into thiazole and imidazole derivatives has also uncovered compounds with significant antioxidant activities. These compounds have been tested for their ability to scavenge free radicals and protect against oxidative stress, showing promising results when compared to standard antioxidants like ascorbic acid (Talapuru et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Some synthesized compounds featuring thiazol-2-yl and imidazol-2-yl structures have been studied for their potential as enzyme inhibitors, offering therapeutic applications in diseases where enzyme modulation can provide relief or treatment. These studies involve exploring the interaction of these compounds with specific enzymes to understand their inhibitory effects and potential therapeutic benefits (Daraji et al., 2021).

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS2/c1-10-8-21-15(17-10)19-13(20)9-22-14-16-7-12(18-14)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWZJWBSXKSLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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